molecular formula C19H16O2Si B15076891 Triphenylsilanecarboxylic acid CAS No. 18670-88-7

Triphenylsilanecarboxylic acid

Katalognummer: B15076891
CAS-Nummer: 18670-88-7
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: FJDWNXHRKLLNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Triphenylsilanecarboxylic acid is an organosilicon compound with the molecular formula C19H16O2Si. It is characterized by the presence of a carboxylic acid group attached to a silicon atom, which is further bonded to three phenyl groups. This compound is primarily used in research and experimental applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triphenylsilanecarboxylic acid can be synthesized through various methods. One common approach involves the reaction of triphenylsilane with carbon dioxide in the presence of a base, such as potassium hydroxide, to form the carboxylate salt, which is then acidified to yield the carboxylic acid . Another method includes the carboxylation of triphenylsilyl lithium with carbon dioxide, followed by hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of carboxylation and hydrolysis used in laboratory synthesis can be scaled up for industrial applications. The choice of reagents and conditions would depend on factors such as cost, availability, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

Triphenylsilanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, esters, and amides, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Triphenylsilanecarboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of triphenylsilanecarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with other molecules, while the silicon atom can participate in unique chemical interactions due to its affinity for oxygen and fluorine. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a carboxylic acid group and a silicon atom bonded to three phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

18670-88-7

Molekularformel

C19H16O2Si

Molekulargewicht

304.4 g/mol

IUPAC-Name

triphenylsilylformic acid

InChI

InChI=1S/C19H16O2Si/c20-19(21)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,20,21)

InChI-Schlüssel

FJDWNXHRKLLNHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.